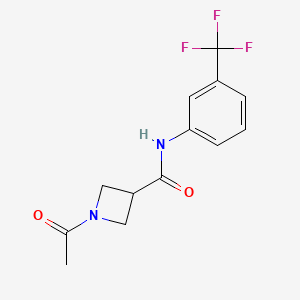

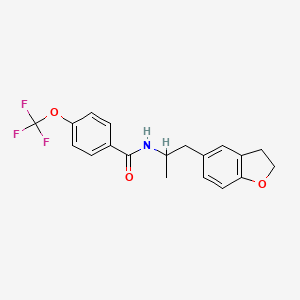

![molecular formula C17H17N3O2 B2966723 1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937598-67-9](/img/structure/B2966723.png)

1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, there are general methods for the synthesis of related compounds. For instance, catalytic protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis . Additionally, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used as a precursor in the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction is pivotal in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials .

Protodeboronation

The compound may undergo protodeboronation, a process that involves the removal of a boron group from boronic esters. This reaction is crucial in organic synthesis, particularly when paired with a Matteson homologation for the formal anti-Markovnikov hydromethylation of alkenes .

Organic Synthesis Building Blocks

As an organoboron compound, it serves as a valuable building block in organic synthesis. It can be transformed into a broad range of functional groups, facilitating various chemical reactions such as oxidations, aminations, halogenations, and C-C bond formations .

Radical Chemistry

The compound can be involved in radical chemistry approaches, particularly in the generation of radicals that can lead to chain reactions. These reactions are essential for creating complex molecules with high precision .

Nucleophilic Substitution Reactions

It can act as a substrate in nucleophilic substitution reactions at the benzylic position. This property is useful in the modification of chemical structures, which is a common requirement in medicinal chemistry for the optimization of drug properties .

Neurological Research

Although not directly mentioned in the context of this specific compound, related pyridine derivatives have been used in neurological research. They can be metabolized into neurotoxins for the study of neurodegenerative diseases like Parkinson’s disease .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, van der waals forces, and pi-stacking .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cell signaling .

Action Environment

The action of 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

properties

IUPAC Name |

1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-4-20-16-15(11(3)19-20)13(17(21)22)9-14(18-16)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGAKLQCXDAQGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

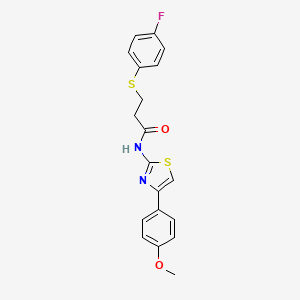

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)

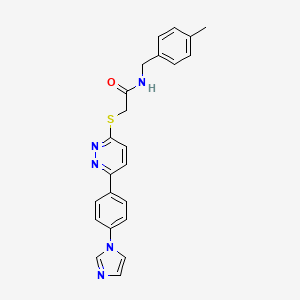

![N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966641.png)

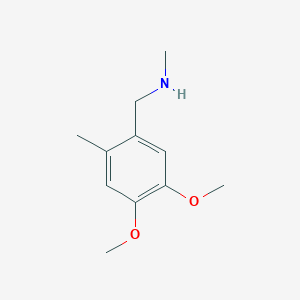

![1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2966644.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2966645.png)

![ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2966649.png)

![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2966652.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)